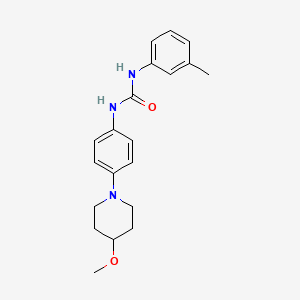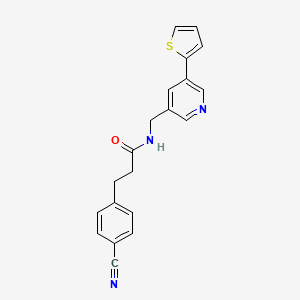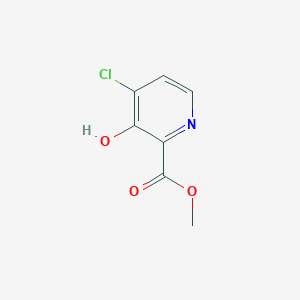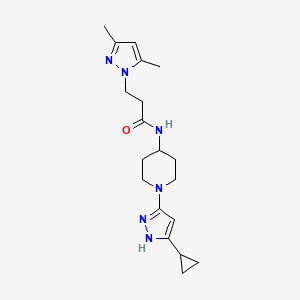
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxypiperidine group attached to a phenyl ring, which is further connected to a tolyl group through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea typically involves the following steps:
Formation of the Methoxypiperidine Intermediate: The starting material, 4-methoxypiperidine, is synthesized through the methylation of piperidine using methanol and an acid catalyst.
Coupling with Phenyl Isocyanate: The methoxypiperidine intermediate is then reacted with phenyl isocyanate under controlled conditions to form the corresponding urea derivative.
Introduction of the Tolyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of suitable solvents and catalysts. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea linkage can be reduced to form amine derivatives.
Substitution: The phenyl and tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypiperidine group may facilitate binding to the active site of the target, while the urea linkage and tolyl group contribute to the overall stability and specificity of the interaction. This compound may modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Methylpiperidin-1-yl)phenyl)-3-(m-tolyl)urea: Similar structure but with a methyl group instead of a methoxy group.
1-(4-(4-Chloropiperidin-1-yl)phenyl)-3-(m-tolyl)urea: Similar structure but with a chlorine atom instead of a methoxy group.
1-(4-(4-Hydroxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea is unique due to the presence of the methoxypiperidine group, which imparts distinct chemical and biological properties. This group may enhance the compound’s solubility, stability, and binding affinity to specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-3-5-17(14-15)22-20(24)21-16-6-8-18(9-7-16)23-12-10-19(25-2)11-13-23/h3-9,14,19H,10-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAHIOJQFIDKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2695482.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)



![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2695491.png)
![N-[2-(methylsulfanyl)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2695492.png)
![4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B2695495.png)
![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluorobenzene-1-sulfonate](/img/structure/B2695496.png)
![5-({1,1-Difluoro-5-azaspiro[2.3]hexan-5-yl}sulfonyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2695497.png)

![1-(2-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695499.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2695504.png)
